N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride
Description
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride (CAS: 1931126-40-7) is a benzamide derivative featuring a piperidin-3-yl substituent at the para position of the benzene ring and an N-methylated amide group. Its molecular formula is C₁₃H₁₉ClN₂O, with a molecular weight of 270.76 g/mol . The compound is industrially available at 99% purity, packaged in 25 kg cardboard drums, and holds REACH/ISO certifications . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N-methyl-4-piperidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQMQCRNRNENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves the reaction of N-methylbenzamide with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of N-methyl-4-(piperidin-3-yl)benzoic acid .
Scientific Research Applications
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
The mechanism of action of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It binds to certain proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Piperidine/Pyrrolidine Ring Substitution
- Analog 1 : (R/S)-4-Decyl-N-(piperidin-3-yl)benzamide Hydrochloride (4e/4f)
- Structural Difference: A decyl chain (C₁₀H₂₁) replaces the methyl group on the benzamide nitrogen.
- Impact: Increased lipophilicity (logP ~7.5 estimated) compared to the target compound (logP ~2.5), altering membrane permeability and bioavailability.
Amide Nitrogen Substitution
- Analog 2: (S)-N-Methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)-butyl]benzamide Hydrochloride (SR48968) Structural Difference: A bulky dichlorophenyl group and acetylamino-piperidino side chain enhance NK2 receptor antagonism. Impact: Higher receptor selectivity and potency compared to the simpler piperidin-3-yl substitution in the target compound.
Chirality
- Analog 3: (R/S)-4-Decyl-N-(pyrrolidin-3-yl)benzamide Hydrochloride (4c/4d) Structural Difference: Pyrrolidin-3-yl (five-membered ring) instead of piperidin-3-yl.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (Water) |
|---|---|---|---|---|---|
| N-Methyl-4-(piperidin-3-yl)benzamide HCl | 1931126-40-7 | C₁₃H₁₉ClN₂O | 270.76 | ~2.5 | Moderate (HCl salt) |
| 4-Decyl-N-(piperidin-3-yl)benzamide HCl (4e) | Not Provided | C₂₃H₃₇ClN₂O | 408.99 | ~7.5 | Low |
| SR48968 | 137348-20-8 | C₃₃H₃₇Cl₂N₃O₂ | 610.58 | ~5.8 | Low |
*logP estimated using fragment-based methods.
Pharmacological Activity
- Target Compound: No direct pharmacological data available in the provided evidence.
- Analog 1 (4e/4f): Demonstrated Spns2 inhibition (sphingosine-1-phosphate transport) with IC₅₀ values in the nanomolar range, attributed to the decyl chain enhancing membrane interaction .
- Analog 2 (SR48968): Potent NK2 receptor antagonist (Ki = 0.3 nM), leveraging dichlorophenyl and acetylamino groups for high-affinity binding .
Biological Activity
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is a compound that has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a piperidine ring and a benzamide moiety. This structure is significant as it influences the compound's interaction with biological targets.
Chemical Formula: CHClNO
Molecular Weight: 227.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against various pathogens.
- Anticancer Activity: Research suggests that the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of key regulatory proteins.
Anticancer Properties
A notable study demonstrated that this compound exhibits significant anticancer activity. It was found to inhibit the growth of HepG2 liver cancer cells with an IC value of 0.25 µM, indicating potent cytotoxicity. The mechanism involved the induction of cell cycle arrest via a p53/p21-dependent pathway, leading to increased expression of tumor suppressor genes .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HepG2 | 0.25 | p53/p21 pathway activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. It demonstrated effectiveness against a range of bacterial strains, suggesting its utility in treating infections.
Case Studies
- Hepatocellular Carcinoma Study:
-
Antimicrobial Evaluation:
- A series of experiments assessed the compound's efficacy against various microbial strains. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties.
| Compound | IC (µM) | Activity Type |
|---|---|---|
| N-Methyl-4-(piperidin-3-yl)benzamide | 0.25 | Anticancer |
| N-Methyl-3-(piperidin-4-yl)benzamide | 0.50 | Anticancer |
| Benzoylpiperidine derivatives | 19.9 - 75.3 | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
